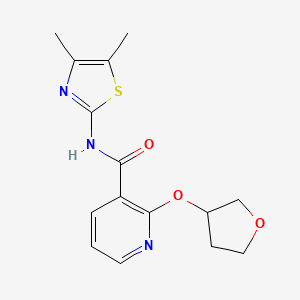

N-(4,5-dimethylthiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

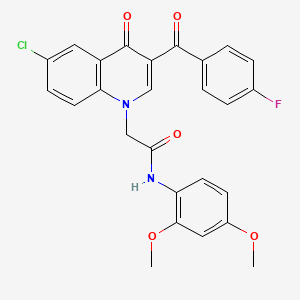

The compound N-(4,5-dimethylthiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which is known for its role in DNA repair and as a cofactor in metabolic processes. Nicotinamide itself has been shown to stimulate DNA repair synthesis in human lymphocytes when treated with various DNA-damaging agents, and this effect is concentration-dependent . Structural modifications of nicotinamide, such as the addition of a 4,5-dimethylthiazol group and a tetrahydrofuran-3-yl)oxy moiety, could potentially alter its biological activity and physical properties.

Synthesis Analysis

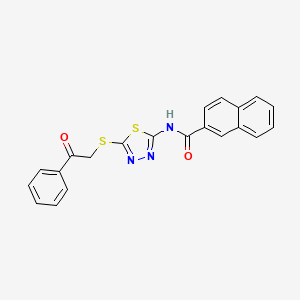

While the provided papers do not describe the synthesis of the specific compound , they do provide insight into the synthesis of related compounds. For instance, the synthesis of 2-nicotinamido-1,3,4-thiadiazole, a compound with a similar nicotinamide base, was achieved through a one-step reaction between nicotinoyl chloride hydrochloride and 2-amino-1,3,4-thiadiazole . This suggests that the synthesis of this compound could also involve a one-step reaction where appropriate precursors are combined under suitable conditions.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The structural characterization of 2-nicotinamido-1,3,4-thiadiazole was carried out using X-ray crystallography, NMR, UV-Visible and IR spectroscopies, and elemental analysis . These techniques could similarly be applied to determine the molecular structure of this compound, which would be essential for understanding its biological activity and interactions.

Chemical Reactions Analysis

Nicotinamide and its derivatives are known to participate in various chemical reactions, particularly as cofactors in enzymatic processes. The papers provided do not detail specific reactions for the compound , but they do highlight the reactivity of nicotinamide derivatives with other molecules. For example, nicotinamide can form multicomponent crystals with nitrogen heterocycle-containing aromatic dicarboxylic acids, which involve the formation of supramolecular synthons . This indicates that this compound may also form complex structures with other molecules, potentially influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The paper on 2-nicotinamido-1,3,4-thiadiazole provides computational parameters related to blood-brain barrier permeability, which is an important physical property for pharmaceutical applications . Similarly, the hydration states and crystal lattice structures of nicotinamide and isonicotinamide with various acids have been studied, revealing the importance of water molecules in stabilizing these structures . These findings suggest that the physical and chemical properties of this compound would also be significant for its function and stability.

Scientific Research Applications

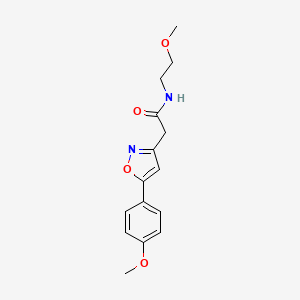

Biochemical Assays and Cellular Biology

One major application of related compounds involves their use in biochemical assays for assessing cell viability. Tetrazolium salts and their formazan products, such as those related to the N-(4,5-dimethylthiazol-2-yl) group, are extensively used in histochemistry and to determine cell viability. These compounds are reduced by metabolically active cells to formazan, which can be quantified by absorbance or fluorescence. This method provides insights into cell health, proliferation, and cytotoxicity effects of various substances (Stockert et al., 2018).

Medicinal Chemistry and Pharmacology

Compounds structurally related to N-(4,5-dimethylthiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide have been investigated for their potential as therapeutic agents. For instance, nicotinamides and thiadiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and as inhibitors of various biological processes. Their structure-activity relationships (SARs) are crucial for designing new drugs with targeted biological activities (Burnett et al., 2015).

Molecular Biology and Genetics

Nicotinamide, a component of the chemical structure , has been shown to stimulate DNA repair in human lymphocytes. This indicates its potential role in enhancing genomic stability and protecting against DNA damage. Such properties make nicotinamide and its derivatives candidates for research into cancer prevention and therapy, as well as understanding the mechanisms of DNA repair processes (Berger & Sikorski, 1980).

Safety and Hazards

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-9-10(2)22-15(17-9)18-13(19)12-4-3-6-16-14(12)21-11-5-7-20-8-11/h3-4,6,11H,5,7-8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWSJLUOTFAYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCOC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)